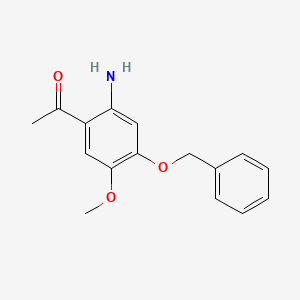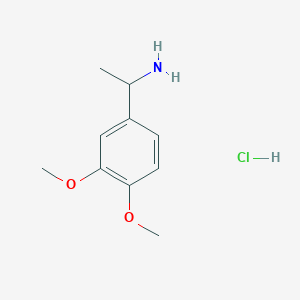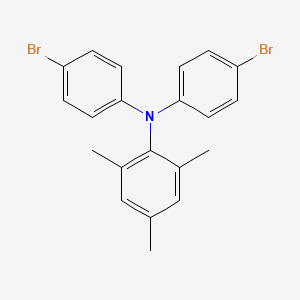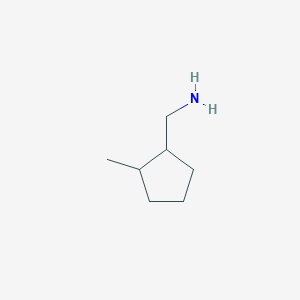
3-エチル-1-メチル-1H-ピラゾール-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-methyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at position 3, a methyl group at position 1, and an amino group at position 4 on the pyrazole ring. It is a versatile building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
科学的研究の応用
Chemistry: 3-ethyl-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is explored for its potential as a ligand for various enzymes and receptors. It has shown promise in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, 3-ethyl-1-methyl-1H-pyrazol-4-amine is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
作用機序
Target of Action
3-Ethyl-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 3-ethyl-1-methyl-1H-pyrazol-4-amine may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can interfere with the life cycle of leishmania and plasmodium species, disrupting their ability to infect host cells
Pharmacokinetics
It is known that pyrazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific chemical structure.
Result of Action
The result of the action of 3-ethyl-1-methyl-1H-pyrazol-4-amine is the inhibition of the growth and replication of Leishmania and Plasmodium species, leading to their eventual death . This results in the alleviation of the symptoms associated with leishmaniasis and malaria.
Action Environment
The action, efficacy, and stability of 3-ethyl-1-methyl-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, temperature and humidity can impact the stability of the compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of ethylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of 3-ethyl-1-methyl-1H-pyrazol-4-amine typically involves large-scale batch or continuous processes. The key steps include the preparation of starting materials, the cyclization reaction, and subsequent purification. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification techniques employed in industrial settings .
化学反応の分析
Types of Reactions: 3-ethyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced derivatives with modified amino groups.
Substitution: Various substituted pyrazole derivatives.
類似化合物との比較
- 1-ethyl-3-methyl-1H-pyrazol-4-amine
- 3-methyl-1H-pyrazol-4-amine
- 3-ethyl-1H-pyrazol-4-amine
Comparison: 3-ethyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications .
特性
IUPAC Name |
3-ethyl-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKABDLDJXDRWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)










